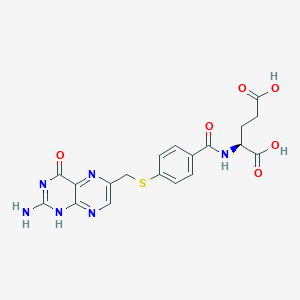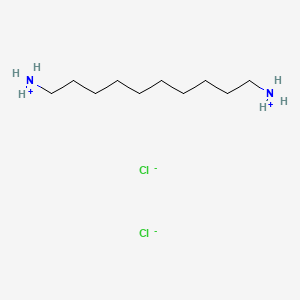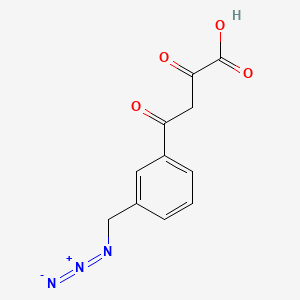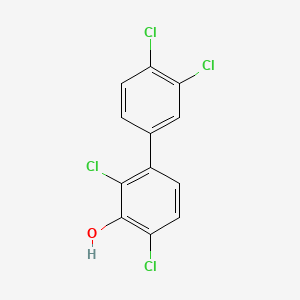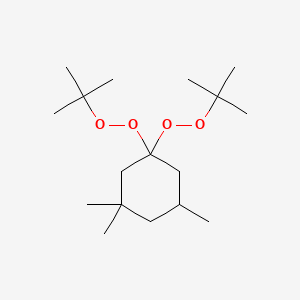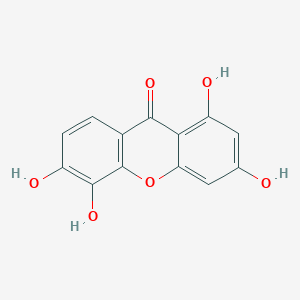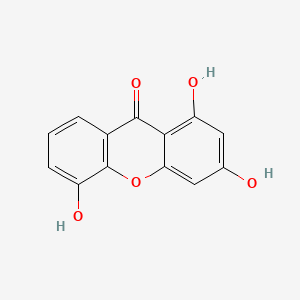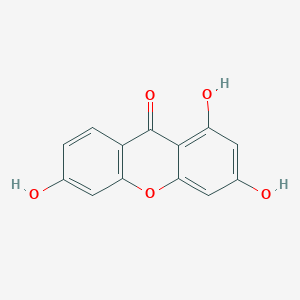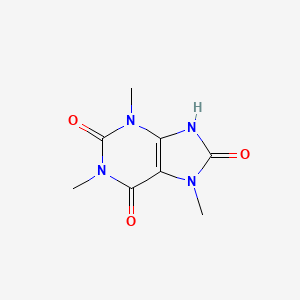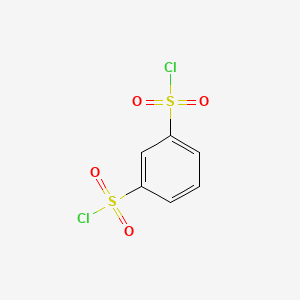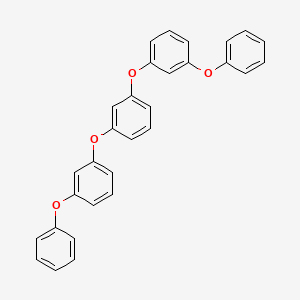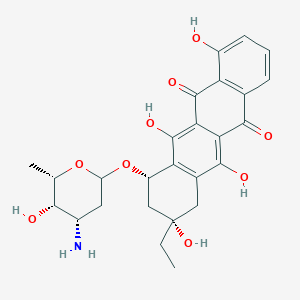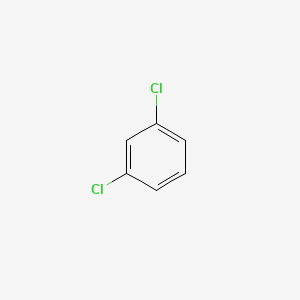![molecular formula C17H26N4O2 B1664603 1-(4-Amino-2-(ethoxymethyl)-6,7,8,9-tetrahydro-1H-imidazo[4,5-c]quinolin-1-yl)-2-methylpropan-2-ol CAS No. 162397-26-4](/img/structure/B1664603.png)
1-(4-Amino-2-(ethoxymethyl)-6,7,8,9-tetrahydro-1H-imidazo[4,5-c]quinolin-1-yl)-2-methylpropan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3M-003
Scientific Research Applications
Solid Phase Synthesis
Research has demonstrated the successful solid phase synthesis of compounds related to the specified chemical structure. For instance, Mazurov (2000) described the synthesis of 5,6,7,8-tetrahydro-1H-imidazo[4,5-g]quinoxalin-6-ones, showcasing the adaptability of this class of compounds in chemical synthesis (Mazurov, 2000).
Kinase Inhibition
Research by Han et al. (2012) identified a series of 3-(4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-1H-quinolin-2-ones as new VEGFR-2 kinase inhibitors, indicating potential therapeutic applications in targeting kinase pathways (Han et al., 2012).
Molecular Rearrangement
Klásek, Lyčka, and Holčapek (2007) explored the molecular rearrangement of similar compounds, leading to new indole and imidazolinone derivatives. This study highlights the complex chemistry and versatility of these molecules (Klásek, Lyčka, & Holčapek, 2007).
Acetylcholinesterase Inhibition and Antioxidant Activity
Boulebd et al. (2016) synthesized diversely functionalized imidazo pyranotacrines, including compounds with similar structural features to the specified chemical. These compounds were evaluated as acetylcholinesterase inhibitors and antioxidant agents, suggesting potential in Alzheimer’s disease therapy (Boulebd et al., 2016).
Toll-Like Receptor 7 Activation
Shukla et al. (2010) conducted a study on the structure-activity relationships of imidazoquinolines as TLR7 agonists. They started with a compound structurally similar to the one , exploring its immunostimulatory potential (Shukla et al., 2010).
Antimicrobial Activity
Several studies have focused on the antimicrobial properties of related compounds. For instance, Holla et al. (2006) synthesized novel pyrazolo[3,4-d]pyrimidine derivatives, exhibiting potential as antimicrobial agents (Holla et al., 2006).
properties
CAS RN |
162397-26-4 |
|---|---|
Product Name |
1-(4-Amino-2-(ethoxymethyl)-6,7,8,9-tetrahydro-1H-imidazo[4,5-c]quinolin-1-yl)-2-methylpropan-2-ol |
Molecular Formula |
C17H26N4O2 |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
1-[4-amino-2-(ethoxymethyl)-6,7,8,9-tetrahydroimidazo[4,5-c]quinolin-1-yl]-2-methylpropan-2-ol |
InChI |
InChI=1S/C17H26N4O2/c1-4-23-9-13-20-14-15(21(13)10-17(2,3)22)11-7-5-6-8-12(11)19-16(14)18/h22H,4-10H2,1-3H3,(H2,18,19) |
InChI Key |
JGPXFNFCEPOWRD-UHFFFAOYSA-N |
SMILES |
CCOCC1=NC2=C(N1CC(C)(C)O)C3=C(CCCC3)N=C2N |
Canonical SMILES |
CCOCC1=NC2=C(N1CC(C)(C)O)C3=C(CCCC3)N=C2N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
3M-003; 3M003; 3M 003 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



